3-Hydroxy Anagrelide-13C3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

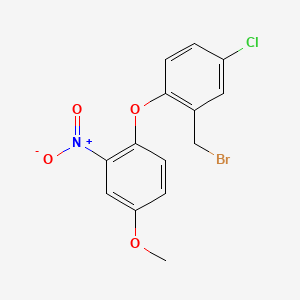

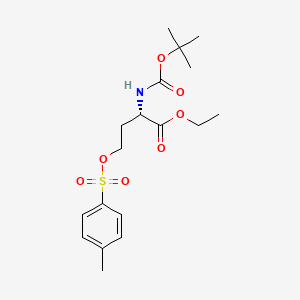

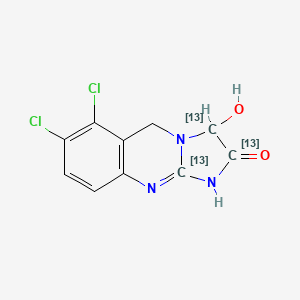

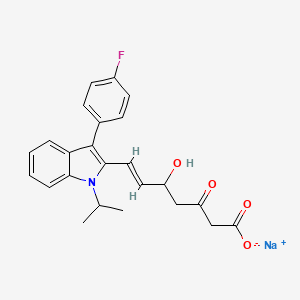

3-Hydroxy Anagrelide-13C3 is the labelled analogue of 3-Hydroxy Anagrelide, which is a metabolite of Anagrelide . Anagrelide is a medication used for the treatment of essential thrombocytosis (ET) .

Molecular Structure Analysis

The molecular formula of 3-Hydroxy Anagrelide-13C3 is C7 C3H7Cl2N3O2 . Its molecular weight is 275.07 .Scientific Research Applications

Selectivity and Mode of Action

Anagrelide (ANA) has been compared with hydroxycarbamide (HC) for their effects on haematopoietic progenitor cell growth and differentiation. ANA showed potent and selective inhibition of megakaryocytopoiesis without significant activity against other haematopoietic progenitor cell lineages. This demonstrates ANA's specific action on the megakaryocytic lineage, unlike HC, which also affects other blood cell types (Hong et al., 2006).

Comparative Efficacy in Thrombocythemia

Studies comparing ANA and HC in thrombocythemia reveal that ANA is effective in reducing platelet counts, similar to HC. However, it does not appear to significantly affect leukocyte counts. This further supports ANA's targeted action on platelet production (Gisslinger et al., 2007).

Cardiovascular Safety

Anagrelide's cardiovascular safety has been studied in relation to hydroxyurea. Although it's associated with cardiotoxicity, the relative risk/benefit ratio is generally favorable. These findings are important for assessing the suitability of ANA in clinical scenarios where cardiovascular risks are a consideration (Hong & Erusalimsky, 2002).

Effects on Cell Proliferation and Platelet Generation

Anagrelide has been shown to inhibit proliferation and platelet generation in immortalized megakaryocyte progenitor cell lines. This demonstrates its potential in managing conditions like essential thrombocythemia by specifically targeting platelet production pathways (Takaishi et al., 2018).

Use in Chronic Myeloid Leukemia

In chronic myeloid leukemia (CML) patients with hydroxyurea-resistant thrombocytosis, anagrelide has proven effective, highlighting its role in managing different myeloproliferative disorders (Silver, 2005).

Safety and Hazards

Future Directions

Anagrelide, the parent compound of 3-Hydroxy Anagrelide-13C3, is being investigated for new uses as an adjuvant therapy in cancer management . It has been found that high platelet counts in essential thrombocythemia (ET) can be effectively lowered by treatment with either anagrelide or hydroxyurea . This suggests potential future directions for the use of 3-Hydroxy Anagrelide-13C3 in similar applications.

Mechanism of Action

Target of Action

3-Hydroxy Anagrelide-13C3, a major metabolite of Anagrelide , primarily targets platelet-producing cells . It is used to lower dangerously elevated platelet levels, i.e., to treat thrombocythemia in patients with myeloproliferative neoplasms .

Mode of Action

The compound decreases platelet counts by suppressing transcription factors necessary for the synthesis and maturation of platelet-producing cells . The 3-hydroxy metabolite is considered pharmacologically active and carries a similar potency and efficacy in regards to its platelet-lowering effects, but inhibits PDE3 with a potency 40x greater than that of the parent drug .

Biochemical Pathways

The biochemical pathways affected by 3-Hydroxy Anagrelide-13C3 involve the suppression of transcription factors necessary for the synthesis and maturation of platelet-producing cells . This leads to a decrease in platelet counts, thereby reducing the risk of thrombosis.

Pharmacokinetics

Anagrelide is rapidly absorbed and metabolized, mainly during the first pass, to two main metabolites: the active 3-hydroxy anagrelide and the inactive RL603 . The pharmacokinetics of anagrelide are linear in the 0.5–2mg dose range .

Result of Action

The primary result of the action of 3-Hydroxy Anagrelide-13C3 is a reduction in platelet counts. This is achieved by suppressing the synthesis and maturation of platelet-producing cells . The reduction in platelet counts helps to treat thrombocythemia and its related complications in patients with myeloproliferative neoplasms .

properties

IUPAC Name |

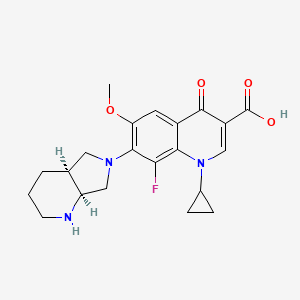

6,7-dichloro-3-hydroxy-3,5-dihydro-1H-(2,4,5-13C3)imidazolo[2,1-b]quinazolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16)/i8+1,9+1,10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXTUTDKZVOONF-SKMPNTIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1C(C(=O)N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=[13C]3N1[13CH]([13C](=O)N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy Anagrelide-13C3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B565249.png)